4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a thiazole ring, a tetrahydropyran ring, and a carboxamide group. The presence of these functional groups suggests that the compound may exhibit diverse biological and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been shown to block the biosynthesis of certain bacterial lipids .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets. For example, some thiazole derivatives have been shown to have antioxidant activity .
Result of action
The molecular and cellular effects of thiazole derivatives can vary widely. Some thiazole derivatives have been shown to have cytotoxic activity on human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the tetrahydropyran ring, and finally the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities.
Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-4-carboxamide exhibit similar ring structures.
Phenyl Derivatives: Compounds like phenylacetamide and phenylbenzamide have similar aromatic rings.
Uniqueness
4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-20(22(10-13-26-14-11-22)18-4-2-1-3-5-18)24-16-17-6-8-19(9-7-17)27-21-23-12-15-28-21/h1-9,12,15H,10-11,13-14,16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJILNVCPBKHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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